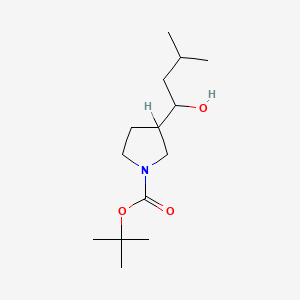

tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRNOQSTKGOKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-methyl-1-butanol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydroxyl Group Functionalization

The secondary alcohol moiety in the 1-hydroxy-3-methylbutyl side chain can undergo typical alcohol reactions:

Oxidation to Carbonyl

-

Reagent : TEMPO/NaOCl system under biphasic conditions (DCM/water).

-

Example : Oxidation of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate to the corresponding aldehyde proceeds quantitatively at 0°C using TEMPO, NaOCl, and NaHCO₃ .

-

Conditions :

Protection/Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile and can be removed under acidic conditions:

-

Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Stability : Stable under basic conditions (e.g., Et₃N, DMAP) .

Tosylation of the Hydroxyl Group

The alcohol can be converted to a tosylate for nucleophilic substitution:

-

Reagents : p-TsCl, Et₃N, DMAP in DCM.

-

Example : Tosylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with p-TsCl achieves 82–94% yield at room temperature .

-

Conditions :

Stereoselective Alkylation

The chiral pyrrolidine core may influence stereochemical outcomes in alkylation reactions:

-

Example : Addition of ethyllithium to 2-tert-butylpyrrolidine-1-oxide derivatives proceeds with cis/trans selectivity depending on steric and electronic factors .

-

Outcome : Trans-configuration dominates in bulkier systems due to hindered rotation .

Reductive Amination

The hydroxyl group could be oxidized to a ketone, enabling reductive amination:

-

Pathway :

-

TEMPO/NaOCl oxidation to ketone.

-

Reaction with amines (e.g., NH₃, primary amines) followed by NaBH₃CN reduction.

-

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring may undergo ring-opening:

-

Risk : Boc deprotection with TFA or HCl could destabilize the ring if harsh conditions persist.

Stability Under Reducing Conditions

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 257.37 g/mol. Its structure features a pyrrolidine ring, a tert-butyl group, and a hydroxy-methylbutyl side chain, which significantly contribute to its solubility and interaction capabilities with biological macromolecules .

Chemical Structure Comparison

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Tert-butyl pyrrolidine-1-carboxylate | Pyrrolidine ring, tert-butyl group | Limited activity | Lacks hydroxy side chain |

| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine | Hydroxymethyl group at position 2 | Potentially similar activity | Different position of hydroxymethyl |

| N-Boc-pyrrolidine derivatives | Various alkoxy groups | Variable activity based on substitution | No hydroxy group present |

The presence of the hydroxy-methylbutyl side chain enhances the compound's solubility and interaction potential compared to structurally similar compounds.

Pharmaceutical Development

Tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate has been identified as a promising lead compound for drug development due to its biological activity. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic properties . The compound's interactions with specific biological targets, such as nuclear receptors, indicate potential therapeutic applications in treating various diseases.

The compound has been studied for its interactions with biomolecules, particularly proteins and enzymes. Research indicates that it may act as an agonist for certain nuclear receptor subfamilies (NR1D1 and NR1D2), influencing biochemical pathways related to metabolism and cell proliferation. Notably, it has shown efficacy in selectively targeting cancer cells while sparing normal cells, highlighting its potential in oncology.

Chiral Building Block

In synthetic organic chemistry, this compound serves as a chiral building block for synthesizing complex molecules. Its chirality is crucial in developing enantiomerically pure pharmaceuticals, which can significantly impact drug efficacy and safety profiles .

Industrial Applications

The compound is also utilized in the production of fine chemicals and pharmaceuticals. Its unique properties enable its use in various chemical reactions, including oxidation and reduction processes, which are essential in synthesizing other valuable compounds .

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Selective Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of the compound revealed that it selectively induced apoptosis in melanoma cells while exhibiting minimal toxicity to normal melanocytes. This selectivity was attributed to its mechanism of action involving nuclear receptor activation, which modulates pathways critical for cancer cell survival.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural and Functional Group Variations

Substituent Complexity and Chain Length

tert-Butyl 3-Hydroxy-3-Methylpyrrolidine-1-Carboxylate (CAS 412278-02-5) Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Key Differences: Lacks the extended hydroxybutyl chain; instead, it has a hydroxyl and methyl group directly on the pyrrolidine ring. This reduces steric bulk and lipophilicity compared to the target compound .

Halogenated and Aromatic Derivatives

This derivative is optimized for kinase inhibition, unlike the target compound’s aliphatic substituent .

tert-Butyl (3R,4S)-3-Hydroxy-4-Methyl-3-(Trifluoromethyl)pyrrolidine-1-Carboxylate (CAS 1052713-78-6) Molecular Formula: C₁₁H₁₈F₃NO₃ Molecular Weight: 281.26 g/mol Key Differences: Features a trifluoromethyl group, increasing electronegativity and metabolic stability. The trans-configuration (3R,4S) contrasts with the target’s (S,S)-chirality .

Physicochemical Properties

*LogP estimated via computational tools (e.g., ChemAxon).

- Lipophilicity : The target compound’s hydroxybutyl chain increases LogP compared to hydroxymethyl analogs, suggesting better membrane permeability but lower aqueous solubility.

- Solubility : Derivatives with polar groups (e.g., hydroxymethyl) exhibit higher water solubility, whereas halogenated or aromatic analogs (e.g., Compound 35) are less soluble.

Biological Activity

Tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate, also referred to as (S)-tert-butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring and a hydroxy-methylbutyl side chain, suggests various biological activities that merit detailed exploration.

- Molecular Formula : C₁₄H₂₇NO₃

- Molecular Weight : Approximately 257.37 g/mol

- IUPAC Name : this compound

- CAS Number : 1251570-88-3

Biological Activity Overview

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. The compound's structure facilitates interactions with various biological targets, including proteins and enzymes, which could elucidate its pharmacological effects.

The compound's mechanism of action may involve:

- Binding Affinity : Studies examining its binding to specific receptors or enzymes are essential for understanding its pharmacodynamics.

- Interaction with Biological Macromolecules : The potential for interaction with proteins suggests a role in modulating biological pathways relevant to disease states.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is provided below:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Tert-butyl pyrrolidine-1-carboxylate | Pyrrolidine ring, tert-butyl group | Limited activity | Lacks hydroxy side chain |

| (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine | Hydroxymethyl group at position 2 | Potentially similar | Different position of hydroxymethyl |

| N-Boc-pyrrolidine derivatives | Various alkoxy groups | Variable activity | No hydroxy group present |

The presence of the hydroxy-methylbutyl side chain enhances solubility and potential interactions, making this compound an interesting candidate for further research.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance:

- Study A : Showed a reduction in TNF-alpha levels in macrophage cultures treated with the compound.

Analgesic Effects

Research has indicated that this compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs):

- Study B : In animal models, the administration of tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine resulted in significant pain relief measured through behavioral assays.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Key areas for future studies include:

- Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical Trials : Evaluating efficacy and safety in human subjects.

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves introducing the hydroxyl group via nucleophilic addition to a pyrrolidine precursor. For example, starting with a ketone at position 3 of the pyrrolidine ring, a Grignard reagent (e.g., 3-methylbutylmagnesium bromide) can be used to form the hydroxyalkyl substituent. The tert-butyl carbamate group is introduced by reacting pyrrolidine-1-carboxylic acid with tert-butyl alcohol after activation via thionyl chloride (to form the acid chloride) in the presence of a base like triethylamine . Reaction conditions (e.g., 0–20°C in dichloromethane with DMAP as a catalyst) are critical for yield optimization and minimizing side reactions . Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for 9H), and hydroxy group (broad signal at δ ~1–5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Infrared (IR) Spectroscopy : Confirms the carbonyl stretch (~1700 cm⁻¹ for the carbamate) and hydroxyl O–H stretch (~3200–3600 cm⁻¹) .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : After synthesis, column chromatography using gradients of ethyl acetate/hexanes is standard. For polar impurities, silica gel with 5–10% methanol in dichloromethane may improve separation. Recrystallization from ethanol or acetone is effective for high-purity crystalline forms .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for the hydroxy-3-methylbutyl substituent?

- Methodological Answer : The hydroxy group’s stereochemistry can be controlled using chiral catalysts or chiral auxiliaries. For example, asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen-Katsuki epoxidation) may precede nucleophilic addition. Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers post-synthesis. Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How should researchers resolve discrepancies between predicted and observed NMR data?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures.

- Deuterium Exchange : Identifies exchangeable protons (e.g., –OH) by treating the sample with D₂O.

- Computational Validation : Tools like ACD/Labs or Gaussian simulate NMR spectra based on optimized molecular geometries to cross-validate experimental data .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design can identify optimal conditions for the Grignard addition step. Flow chemistry (e.g., continuous stirred-tank reactors) improves heat/mass transfer and reproducibility during scale-up .

Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?

- Methodological Answer : The tert-butyl group acts as a steric shield, protecting the carbamate from nucleophilic attack. However, under acidic conditions (e.g., TFA in DCM), it is cleaved to expose the pyrrolidine amine for further reactions (e.g., amidation or alkylation). Comparative studies with other protecting groups (e.g., benzyl or Fmoc) reveal trade-offs between stability and deprotection efficiency .

Data Contradiction Analysis

Q. How to address conflicting HPLC purity results versus NMR integration values?

- Methodological Answer :

- HPLC-MS Coupling : Confirms whether impurities are structurally related (e.g., diastereomers) or unrelated (e.g., solvent residues).

- Quantitative NMR (qNMR) : Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure absolute purity, bypassing HPLC’s reliance on UV-active impurities .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.